molecular formula C7H13N3O2S B15248688 1-Isobutyl-1H-pyrazole-5-sulfonamide

1-Isobutyl-1H-pyrazole-5-sulfonamide

Cat. No.: B15248688
M. Wt: 203.26 g/mol
InChI Key: XLFSNFCPHXKTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-1H-pyrazole-5-sulfonamide is a chemical building block designed for research applications, particularly in medicinal chemistry. Compounds within the pyrazole sulfonamide class have demonstrated significant potential as inhibitors of various biological targets. For instance, structural analogs have been explored as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a therapeutic target for Human African Trypanosomiasis . In these contexts, the pyrazole sulfonamide core is a critical pharmacophore, and the isobutyl substituent can influence the compound's hydrophobic interactions and overall potency . Furthermore, pyrazole sulfonamides have been identified as a valuable scaffold in the development of inhibitors for intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase involved in the regulation of inflammation . The sulfonamide group in these compounds is a key feature that allows for targeted interactions within enzyme active sites. The reactivity of the sulfonamide group also makes this compound a versatile intermediate for synthesizing a wider array of derivatives for structure-activity relationship (SAR) studies . Researchers can leverage this compound to generate novel chemical entities for high-throughput screening and lead optimization campaigns in drug discovery. Please note: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

2-(2-methylpropyl)pyrazole-3-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-6(2)5-10-7(3-4-9-10)13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12)

InChI Key

XLFSNFCPHXKTSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is synthesized through cyclocondensation of 1,3-diketones with isobutyl hydrazine. For example, pentane-2,4-dione reacts with isobutyl hydrazine in ethanol under reflux to form 1-isobutyl-1H-pyrazole. This step achieves yields exceeding 85% when conducted in anhydrous conditions.

Key Reaction Conditions:

Parameter Value
Solvent Ethanol
Temperature 78°C (reflux)
Reaction Time 12–16 hours
Yield 85–90%

Regioselective Sulfonation at Position 5

Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The isobutyl group’s steric bulk directs electrophilic attack to the less hindered 5-position, minimizing formation of 3-sulfonated byproducts.

Optimized Sulfonation Protocol:

  • Reactants: 1-Isobutyl-1H-pyrazole (1.0 equiv), ClSO₃H (1.2 equiv)
  • Solvent: Dichloromethane (anhydrous)
  • Temperature: 0–5°C (ice-water bath)
  • Time: 4 hours
  • Workup: Quench with ice-water, extract with DCM, dry over Na₂SO₄
  • Yield: 70–75% (1-isobutyl-1H-pyrazole-5-sulfonic acid)

Sulfonyl Chloride Formation

The sulfonic acid intermediate is converted to sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). SOCl₂ is preferred for its milder conditions and easier byproduct removal.

Representative Procedure:

  • Add SOCl₂ (3.0 equiv) dropwise to sulfonic acid in anhydrous toluene.
  • Reflux at 110°C for 6 hours.
  • Remove excess SOCl₂ via rotary evaporation.
  • Purify by recrystallization (hexane/ethyl acetate).
  • Yield: 80–85% (1-isobutyl-1H-pyrazole-5-sulfonyl chloride)

Amination to Sulfonamide

The sulfonyl chloride reacts with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF) at 0°C. This step requires strict moisture control to prevent hydrolysis.

Amination Conditions:

Parameter Value
Solvent THF
Temperature 0°C (ice bath)
Ammonia Concentration 28–30% (aq.)
Reaction Time 2 hours
Yield 90–95%

Mechanistic Insights and Regiochemical Control

The regioselectivity of sulfonation is governed by the isobutyl group’s steric effects, which shield the 3-position and direct electrophiles to the 5-position. Computational studies suggest that the electron-donating methyl branches of the isobutyl group slightly activate the 5-position via inductive effects, further favoring sulfonation at this site.

Comparative Reactivity of Pyrazole Positions:

Position Relative Reactivity (Sulfonation)
3 Low (steric hindrance)
4 Moderate
5 High (preferred)

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability and safety during sulfonation and amination. This method reduces reaction times by 40% and improves yield consistency.

Flow Reactor Parameters:

  • Residence Time: 30 minutes (sulfonation), 15 minutes (amination)
  • Pressure: 2–3 bar
  • Throughput: 5 kg/hour

Green Chemistry Approaches

Solvent recycling and catalyst recovery systems minimize waste. For instance, toluene from sulfonyl chloride synthesis is distilled and reused, reducing solvent consumption by 60%.

Analytical Characterization and Quality Control

1-Isobutyl-1H-pyrazole-5-sulfonamide is characterized via:

  • NMR Spectroscopy:
    • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 2.45 (m, 1H, CH(CH₃)₂), 4.25 (d, 2H, NCH₂), 6.90 (s, 1H, pyrazole-H), 7.55 (s, 2H, NH₂).
  • HPLC Purity: >99% (C18 column, acetonitrile/water gradient).

Applications and Derivatives

This sulfonamide serves as a precursor for agrochemicals and pharmaceuticals. Derivatives such as 1-Isobutyl-5-(methylsulfonamido)-1H-pyrazole exhibit herbicidal activity with IC₅₀ values of 12–18 μM against Amaranthus retroflexus.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells .

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Properties/Notes
1-Isobutyl-1H-pyrazole-5-sulfonamide 1: Isobutyl; 5: -SO₂NH₂ ~C₇H₁₂N₃O₂S High lipophilicity (isobutyl group); sulfonamide enhances hydrogen bonding
1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide (CAS 111493-48-2) 1: Methyl; 4: Phenyl; 5: -SO₂NH₂ C₁₀H₁₁N₃O₂S Aromatic phenyl group may improve π-π stacking interactions; lower solubility than isobutyl analog
(E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide Complex substituents (pyridinyl, pyrimidinyl) C₂₀H₁₆N₈O₃S Bulky heteroaromatic groups enhance enzyme binding; used as a sulfadiazine prodrug
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine (CAS 4394-26-7) 1: Thiophenmethyl; 5: -NH₂ C₈H₉N₃S Amine group increases polarity; exhibits acute oral toxicity (H302) and skin irritation (H315)
1-Isobutyl-3-methyl-5-nitro-1H-pyrazole (CAS 1429418-84-7) 1: Isobutyl; 3: Methyl; 5: -NO₂ C₈H₁₃N₃O₂ Nitro group may act as a prodrug moiety; reduced hydrogen-bonding capacity compared to sulfonamide

Structural Influences on Solubility and Bioavailability

  • Hydrogen Bonding: Sulfonamide (-SO₂NH₂) groups enhance solubility and target binding compared to nitro (-NO₂) or amine (-NH₂) moieties .
  • Bulkiness : Heteroaromatic substituents (e.g., pyridinyl in ’s compound) improve enzyme inhibition but may limit oral bioavailability due to high molecular weight .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Isobutyl-1H-pyrazole-5-sulfonamide, and how can purity be optimized?

  • Methodology : Begin with a nucleophilic substitution reaction using pyrazole sulfonyl chloride derivatives and isobutylamine. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like unreacted sulfonyl chlorides or N-alkylation side products .

Q. Which spectroscopic techniques are critical for characterizing 1-Isobutyl-1H-pyrazole-5-sulfonamide?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions on the pyrazole ring (e.g., isobutyl group at N1, sulfonamide at C5). IR spectroscopy identifies sulfonamide S=O stretches (~1350-1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, grow single crystals in ethanol/water mixtures and perform X-ray diffraction (XRD) to resolve bond angles and spatial arrangement .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC and quantify decomposition products (e.g., sulfonic acid derivatives). Store in amber vials under inert gas (argon) at -20°C for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake studies) to identify confounding factors like solubility or membrane permeability. Use molecular docking (AutoDock Vina) to correlate structural features (e.g., sulfonamide orientation) with activity. Replicate experiments under standardized conditions (pH 7.4 buffer, 37°C) to minimize variability .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology : Synthesize analogs with modifications at the pyrazole ring (e.g., halogenation at C3/C4) or sulfonamide group (e.g., methyl vs. phenyl substituents). Test analogs in parallel using high-throughput screening (HTS) for target binding (e.g., carbonic anhydrase isoforms). Use multivariate analysis (PCA) to identify critical physicochemical parameters (logP, polar surface area) influencing activity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular dynamics (MD) simulations (GROMACS) to model binding to enzymes like cyclooxygenase-2 (COX-2). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Compare results with known sulfonamide inhibitors (e.g., celecoxib) to identify unique interaction motifs .

Q. How do analytical discrepancies (e.g., NMR vs. XRD data) arise in structural studies?

  • Methodology : NMR may show dynamic averaging in solution (e.g., rotational isomerism of the isobutyl group), while XRD provides static solid-state structures. Use variable-temperature NMR to detect conformational flexibility. For ambiguous cases, supplement with DFT calculations (Gaussian 09) to model energy-minimized geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.